Carbazate

Description

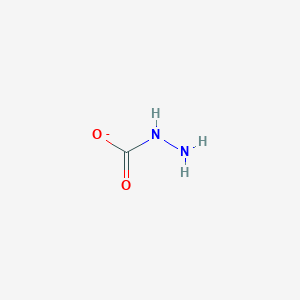

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

CH3N2O2- |

|---|---|

Molecular Weight |

75.047 g/mol |

IUPAC Name |

N-aminocarbamate |

InChI |

InChI=1S/CH4N2O2/c2-3-1(4)5/h3H,2H2,(H,4,5)/p-1 |

InChI Key |

OWIUPIRUAQMTTK-UHFFFAOYSA-M |

Canonical SMILES |

C(=O)(NN)[O-] |

Synonyms |

alpha-azaglycine aza-Gly carbazate carbazic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of Carbazates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazates, esters of carbazic acid (H₂NNHCOOH), are a class of organic compounds characterized by the presence of a hydrazinylcarbonyl moiety (-NHNHCOOR). This functional group imparts unique chemical and physical properties that have led to their increasing application in medicinal chemistry and drug development. Often considered structural analogs of carbamates, which are esters of carbamic acid, carbazates possess a distinguishing N-N single bond that influences their reactivity, conformational flexibility, and biological activity. This guide provides a comprehensive overview of the core properties of carbazates, including their synthesis, physicochemical characteristics, reactivity, and role in drug design, with a focus on providing actionable data and experimental insights for professionals in the field.

Physicochemical Properties of Carbazates

The physicochemical properties of carbazates are crucial for their application in drug design, influencing factors such as solubility, stability, and membrane permeability. These properties are dictated by the nature of the substituent groups on the nitrogen atoms and the ester moiety. A summary of key quantitative data for representative carbazates is presented below.

Table 1: Physicochemical Properties of Common Carbazates

| Carbazate Derivative | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl this compound | 6294-89-9 | C₂H₆N₂O₂ | 90.08 | 70-73 | 108 @ 12 mmHg |

| Ethyl this compound | 4114-31-2 | C₃H₈N₂O₂ | 104.11 | 44-47 | 108-110 @ 22 mmHg |

| tert-Butyl this compound | 870-46-2 | C₅H₁₂N₂O₂ | 132.16 | 37-42 | 61-65 @ 1.2 mmHg |

| Benzyl this compound | 5331-43-1 | C₈H₁₀N₂O₂ | 166.18 | 66-71 | - |

Spectroscopic Data

The structural elucidation of carbazates relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR: The protons of the N-NH₂ group in carbazates typically appear as a broad singlet. The chemical shifts of the ester alkyl or aryl group protons are observed in their characteristic regions.

¹³C NMR: The carbonyl carbon of the this compound functional group typically resonates in the range of 155-165 ppm.

IR Spectroscopy: Carbazates exhibit characteristic absorption bands for the N-H stretching vibrations (around 3300-3400 cm⁻¹), the C=O stretching vibration (around 1700-1750 cm⁻¹), and N-H bending vibrations (around 1600-1630 cm⁻¹).

Table 2: Spectroscopic Data for Representative Carbazates

| This compound Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| Methyl this compound | 3.73 (s, 3H, OCH₃), 3.77 (d, 2H, NH₂), 6.09 (s, 1H, NH)[1] | 52.1 (OCH₃), 158.9 (C=O) | 3320 (N-H), 1720 (C=O), 1625 (N-H bend) |

| Ethyl this compound | 1.25 (t, 3H, CH₃), 4.15 (q, 2H, OCH₂), 4.0 (br s, 2H, NH₂), 6.8 (br s, 1H, NH) | 14.5 (CH₃), 61.5 (OCH₂), 158.0 (C=O)[2] | 3340 (N-H), 1710 (C=O), 1620 (N-H bend) |

| tert-Butyl this compound | 1.46 (s, 9H, C(CH₃)₃), 3.83 (s, 2H, NH₂), 6.73 (s, 1H, NH)[3] | 28.2 (C(CH₃)₃), 80.1 (C(CH₃)₃), 158.2 (C=O)[3] | 3350 (N-H), 1705 (C=O), 1630 (N-H bend) |

| Benzyl this compound | 5.11 (s, 2H, OCH₂), 4.0 (br s, 2H, NH₂), 7.0 (br s, 1H, NH), 7.3-7.4 (m, 5H, Ar-H)[4] | 67.0 (OCH₂), 128.0, 128.1, 128.5, 135.9 (Ar-C), 157.5 (C=O) | 3332 (N-H), 1694 (C=O), 1610 (N-H bend)[5] |

Synthesis of Carbazates

Carbazates are most commonly synthesized by the reaction of hydrazine (B178648) or its derivatives with a chloroformate or a carbonate. The choice of reagents and reaction conditions allows for the preparation of a wide variety of this compound derivatives.

General Experimental Protocol: Synthesis of tert-Butyl this compound from Di-tert-butyl dicarbonate[3]

Materials:

-

Hydrazine hydrate (B1144303)

-

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

-

Isopropanol (B130326) (IPA)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve hydrazine hydrate (2.26 mmol) in isopropanol (5 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1 mmol) in isopropanol (1 mL) dropwise to the cooled hydrazine solution with stirring.

-

Continue stirring the reaction mixture at 0 °C for 2 hours.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in dichloromethane and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation to yield tert-butyl this compound as a white semi-solid.

Figure 1. Workflow for the synthesis of tert-butyl this compound.

Reactivity of Carbazates

The reactivity of the this compound functional group is characterized by the nucleophilicity of the nitrogen atoms and the electrophilicity of the carbonyl carbon.

-

N-Acylation and N-Alkylation: The terminal nitrogen atom of the hydrazine moiety is nucleophilic and can readily undergo acylation and alkylation reactions.

-

Condensation with Carbonyls: Carbazates react with aldehydes and ketones to form hydrazones, which are important intermediates in the synthesis of various heterocyclic compounds.[6]

-

Cyclization Reactions: this compound derivatives are versatile precursors for the synthesis of five- and six-membered heterocyclic rings, such as pyrazoles, triazoles, and oxadiazoles.

Carbazates in Drug Development

The this compound moiety is increasingly being incorporated into drug candidates due to its favorable properties as a bioisostere for amide and ester groups, its ability to act as a linker in prodrugs, and its role as a pharmacophore in enzyme inhibitors.

Carbazates as Cholinesterase Inhibitors

Carbamates are well-known inhibitors of cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132).[7][8] this compound-based compounds, due to their structural similarity to carbamates, are also being explored as cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's disease.[7] The inhibitory mechanism typically involves the carbamoylation of a serine residue in the active site of the enzyme, leading to its inactivation.

The cholinergic signaling pathway is a critical target for such inhibitors. In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the nerve impulse, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft. Inhibition of AChE by a this compound-based inhibitor increases the concentration and duration of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.

Figure 2. Inhibition of acetylcholinesterase by a this compound inhibitor in the cholinergic synapse.

Carbazates as Prodrugs and Linkers

The stability of the this compound linkage can be modulated by the substituents, making it a suitable linker for prodrug design.[9][10] A prodrug is an inactive compound that is converted into an active drug in the body. This compound-based prodrugs can be designed to release the active drug upon enzymatic or chemical cleavage of the this compound bond. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and half-life, and to reduce its toxicity.

Figure 3. General scheme of this compound prodrug activation.

Conclusion

Carbazates represent a versatile and promising class of compounds for drug discovery and development. Their unique structural and electronic properties, distinct from the closely related carbamates, offer a range of opportunities for the design of novel therapeutics. The ability to fine-tune their physicochemical properties through synthetic modification, coupled with their utility as enzyme inhibitors, prodrug linkers, and synthetic intermediates, ensures that carbazates will continue to be an area of active research. This guide has provided a foundational overview of the core properties of carbazates, offering a valuable resource for scientists and researchers in the pharmaceutical sciences. Further exploration into the biological activities of diverse this compound derivatives is warranted to fully unlock their therapeutic potential.

References

- 1. US6465678B1 - Method for preparing methyl this compound - Google Patents [patents.google.com]

- 2. Ethyl this compound(4114-31-2) 13C NMR [m.chemicalbook.com]

- 3. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Cornerstone of Modern Synthesis: An In-Depth Guide to Carbazate Chemistry

For researchers, scientists, and drug development professionals, a deep understanding of foundational chemical building blocks is paramount. Among these, carbazates—hydrazine (B178648) derivatives bearing a carbamate (B1207046) group—have emerged as versatile and indispensable tools in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the core principles of carbazate chemistry, from their synthesis and unique properties to their diverse applications, with a focus on practical experimental details and logical workflows.

Introduction to Carbazates: Structure and Significance

Carbazates are a class of organic compounds characterized by the presence of a hydrazine moiety directly attached to a carbonyl group, which is in turn bonded to an alkoxy or aryloxy group (R-NH-NH-COOR'). This unique structural arrangement, combining the nucleophilicity of hydrazine with the electronic properties of a carbamate, bestows upon them a rich and varied chemical reactivity. Their importance stems from their utility as key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. Notably, carbazates such as tert-butyl this compound and methyl this compound are widely employed as precursors for the introduction of protecting groups and for the construction of nitrogen-containing heterocyclic scaffolds.[1][2]

Synthesis of Carbazates: Key Methodologies

The preparation of carbazates can be achieved through several reliable synthetic routes. The choice of method often depends on the desired ester group and the scale of the reaction.

From Hydrazine and Carbonate Derivatives

A common and efficient method for synthesizing carbazates involves the reaction of hydrazine with a suitable carbonate derivative. For instance, tert-butyl this compound is readily prepared by reacting hydrazine hydrate (B1144303) with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[3] This reaction is typically performed at a low temperature to control the exothermicity and to prevent the formation of the di-substituted byproduct.[4]

A similar approach can be used with other carbonate-based reagents. For example, the reaction of hydrazine with tert-butyl phenyl carbonate or t-butyl S-methylthiolcarbonate also yields tert-butyl this compound.[5]

From Hydrazine and Chloroformates

Another widely used method is the reaction of hydrazine with an appropriate chloroformate. This method provides a direct route to a variety of carbazates with different ester functionalities.

Synthesis of Methyl this compound

Methyl this compound can be synthesized by the reaction of dimethyl carbonate with hydrazine hydrate. The reaction is typically heated to facilitate the conversion, and the product can be isolated as a crystalline solid.[6][7]

Table 1: Summary of Selected this compound Synthesis Protocols

| This compound Product | Starting Materials | Reagents & Conditions | Yield (%) | Reference |

| tert-Butyl this compound | Di-tert-butyl dicarbonate, Hydrazine hydrate | Isopropanol (B130326), 0°C, 2 hours | 97 | [3] |

| tert-Butyl this compound | t-Butyl S-methylthiolcarbonate, Hydrazine | Heat at 105-110°C, 24 hours | 70-80 | [5] |

| Methyl this compound | Dimethyl carbonate, Hydrazine hydrate | Heat to 50°C, then stir at room temperature for 24 hours | 94 | [6] |

Physicochemical Properties and Spectroscopic Characterization

Carbazates are typically white to off-white crystalline solids or oils at room temperature.[4][8] Their solubility varies depending on the nature of the ester group, with smaller alkyl esters showing some water solubility.

Spectroscopic Data:

The structural features of carbazates give rise to characteristic spectroscopic signals.

-

Infrared (IR) Spectroscopy: Carbazates exhibit characteristic absorption bands for the N-H stretching vibrations (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate group (around 1700-1730 cm⁻¹), and C-O stretching vibrations.[9][10][11] The position of the carbonyl absorption can be influenced by hydrogen bonding.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the nitrogen atoms give rise to signals that can be broad and their chemical shift is dependent on the solvent and concentration. The protons of the ester group will have characteristic chemical shifts. For example, in tert-butyl this compound, the nine equivalent protons of the tert-butyl group appear as a sharp singlet around 1.46 ppm.[3]

-

¹³C NMR: The carbonyl carbon of the carbamate group typically resonates in the range of 155-160 ppm. The carbons of the ester group will also show characteristic signals. For tert-butyl this compound, the quaternary carbon of the tert-butyl group appears around 80.1 ppm and the methyl carbons at approximately 28.2 ppm.[3]

-

Table 2: Spectroscopic Data for Common Carbazates

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Key IR Bands (cm⁻¹) | Reference(s) |

| tert-Butyl this compound | 6.73 (s, 1H, NH), 3.83 (s, 2H, NH₂), 1.46 (s, 9H, C(CH₃)₃) | 158.2 (C=O), 80.1 (C(CH₃)₃), 28.2 (C(CH₃)₃) | ~3340 (N-H), ~1710 (C=O) | [3] |

| Methyl this compound | 6.09 (s, 1H, NH), 3.77 (d, 2H, NH₂), 3.73 (s, 3H, OCH₃) | Not readily available | ~3350 (N-H), ~1720 (C=O) | [6] |

Key Reactions and Synthetic Applications

The reactivity of carbazates is dominated by the nucleophilicity of the terminal nitrogen atom and the ability of the N-N bond to be cleaved under certain conditions.

Nucleophilic Reactions

The terminal -NH₂ group of a this compound is a potent nucleophile and can readily react with electrophiles. A prime example is the condensation with aldehydes and ketones to form N-alkoxycarbonylhydrazones (often referred to as N-Boc-hydrazones in the case of tert-butyl this compound).[12][13] These hydrazones are stable intermediates that can be used in a variety of subsequent transformations.

Caption: General workflow for the synthesis of N-alkoxycarbonylhydrazones.

Use as Protecting Groups for Hydrazines

The this compound functionality, particularly the tert-butoxycarbonyl (Boc) group derived from tert-butyl this compound, is a widely used protecting group for the hydrazine moiety. The Boc group can be readily introduced and is stable to a variety of reaction conditions, yet can be removed under acidic conditions.[14]

Synthesis of Heterocycles

Carbazates are valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles, such as pyrazoles, triazoles, and imidazo[1,5-d][1][2][5]triazines.[1][15][16] The reaction typically involves the condensation of the this compound with a suitable bifunctional electrophile, followed by cyclization.

Oxidation and Reduction Reactions

Carbazates can undergo both oxidation and reduction reactions.

-

Oxidation: Anodic oxidation of carbamates has been studied, and similar principles can apply to carbazates, potentially leading to the generation of nitrogen-centered radicals.[17][18] More recent studies have shown that the oxidation of carbazates can lead to the generation of alkyl radicals through the liberation of nitrogen and carbon dioxide.[14]

-

Reduction: The reduction of carbamates, and by extension carbazates, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), though the mechanism can be complex.[19] The reduction of certain carbamate pesticides by dissolved Fe(II) and Cu(I) has also been reported.[20]

Copper-Catalyzed Coupling Reactions

A notable application of carbazates is their use in copper-catalyzed cross-coupling reactions with amines to form carbamates. This reaction proceeds through the generation of an alkoxycarbonyl radical from the this compound.[21][22]

Caption: Schematic of the copper-catalyzed synthesis of carbamates from carbazates and amines.

Experimental Protocols

Synthesis of tert-Butyl this compound from Di-tert-butyl dicarbonate[3]

Materials:

-

Di-tert-butyl dicarbonate (1.0 mmol, 1.0 eq.)

-

Hydrazine hydrate (2.26 mmol, 2.26 eq.)

-

Isopropanol (IPA)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve hydrazine hydrate in isopropanol (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in isopropanol (1 mL) dropwise to the cooled hydrazine hydrate solution with stirring.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Remove the solvent by rotary evaporation.

-

Dissolve the residue in dichloromethane and dry the solution over anhydrous magnesium sulfate.

-

Filter the mixture to remove the desiccant and concentrate the filtrate under reduced pressure to yield tert-butyl this compound as a white semi-solid.

Synthesis of Methyl 3-(4-methyl-benzylidene)this compound[15]

Materials:

-

Methyl this compound

-

Appropriate solvent (e.g., ethanol)

Procedure:

-

Dissolve methyl this compound and 4-methylbenzaldehyde in a suitable solvent in a round-bottom flask.

-

The reaction can be stirred at room temperature or gently heated to facilitate the condensation reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

Conclusion

This compound chemistry represents a vibrant and evolving field with profound implications for organic synthesis and drug discovery. The unique reactivity of the this compound moiety, coupled with the ready availability of key starting materials, ensures their continued prominence as versatile building blocks. For researchers and professionals in the chemical sciences, a thorough understanding of the synthesis, properties, and diverse reactions of carbazates is essential for the design and execution of innovative and efficient synthetic strategies. This guide has provided a foundational overview, and it is anticipated that further exploration of the rich chemistry of carbazates will lead to the development of novel methodologies and the discovery of new and valuable molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. tert-Butyl this compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methyl this compound synthesis - chemicalbook [chemicalbook.com]

- 7. US6465678B1 - Method for preparing methyl this compound - Google Patents [patents.google.com]

- 8. Methyl this compound | 6294-89-9 [chemicalbook.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Electrochemical deoxygenative amination of stabilized alkyl radicals from activated alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methyl hydrazinocarboxylate 97 6294-89-9 [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Reddit - The heart of the internet [reddit.com]

- 20. Reduction of the carbamate pesticides oxamyl and methomyl by dissolved FeII and CuI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to Carbazate Nomenclature and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nomenclature and structure elucidation of carbazates. Carbazates, esters of carbazic acid, are a unique class of compounds with growing interest in medicinal chemistry and organic synthesis. This document outlines the systematic naming conventions according to IUPAC rules, details modern spectroscopic and crystallographic techniques for their structural characterization, and provides key experimental protocols.

Carbazate Nomenclature

The systematic naming of carbazates follows the nomenclature of carboxylic acid derivatives, with carbazic acid as the parent structure.

Carbazic Acid: The Parent Compound

According to IUPAC rule C-984, the name "carbazic acid" is retained for the compound H₂N-NH-COOH. The numbering of the atoms in carbazic acid is as follows:

Numbering of Carbazic Acid

Naming Carbazates (Esters of Carbazic Acid)

Carbazates are named as esters of carbazic acid. The name of the alkyl or aryl group attached to the oxygen atom is stated first, followed by the word "this compound".

-

Example: CH₃-O-CO-NH-NH₂ is named methyl this compound .

-

Example: C₂H₅-O-CO-NH-NH₂ is named ethyl this compound .[1]

Substituted Carbazates

Substituents on the nitrogen atoms are indicated by locants N (for the nitrogen attached to the carbonyl group, position 2) or N' (for the terminal nitrogen, position 3). If the position is unambiguous, a numerical locant may be used.

-

Example: C₂H₅-O-CO-N(CH₃)-NH₂ is named ethyl N-methylthis compound or ethyl 2-methylthis compound .

-

Example: C₂H₅-O-CO-NH-NH(C₆H₅) is named ethyl N'-phenylthis compound or ethyl 3-phenylthis compound .

The naming convention for esters is to first name the alkyl group from the alcohol and then the carboxylate.[2][3][4][5]

References

The Carbazate Functional Group: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

The carbazate functional group, a unique structural motif incorporating features of both hydrazines and carbamates, has emerged as a versatile building block in modern organic synthesis and medicinal chemistry. Its distinct reactivity profile, characterized by the presence of two nucleophilic nitrogen atoms with different electronic environments, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive exploration of the reactivity of the this compound functional group, offering insights into its synthesis, functionalization, and application in the construction of complex molecular architectures, particularly heterocyclic scaffolds relevant to drug discovery.

Core Reactivity Principles of the this compound Moiety

The this compound functional group, formally an ester of hydrazinocarboxylic acid, possesses two nitrogen atoms, designated as Nα (adjacent to the carbonyl group) and Nβ (the terminal nitrogen). The Nα nitrogen's lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it less nucleophilic and more amide-like. In contrast, the Nβ nitrogen retains a more localized lone pair, making it the more nucleophilic center and akin to a primary amine. This inherent difference in nucleophilicity is the cornerstone of the this compound's reactivity and dictates the regioselectivity of many of its reactions.

Synthesis of Carbazates

Carbazates are typically synthesized through the reaction of a chloroformate with hydrazine (B178648) hydrate (B1144303) or by the reaction of a carbonyl donor with hydrazine. A common and versatile method involves the use of di-tert-butyl dicarbonate (B1257347) with hydrazine hydrate to produce tert-butyl this compound, a widely used reagent in organic synthesis.[1] Similarly, methyl this compound can be prepared from dimethyl carbonate and hydrazine hydrate.[2]

Experimental Protocol: Synthesis of tert-Butyl this compound [1]

-

Materials: Di-tert-butyl dicarbonate, hydrazine hydrate, isopropanol (B130326).

-

Procedure:

-

Dissolve hydrazine hydrate in isopropanol and cool the solution to 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate in isopropanol to the cooled hydrazine solution.

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or distillation.

-

Key Reactions of the this compound Functional Group

The dual nucleophilicity of the this compound moiety allows for a variety of important transformations, including N-alkylation, N-acylation, and cyclization reactions.

N-Alkylation: A Matter of Regioselectivity

The alkylation of carbazates can, in principle, occur at either the Nα or Nβ position. However, due to the higher nucleophilicity of the Nβ nitrogen, alkylation typically occurs preferentially at this position under neutral or basic conditions. The regioselectivity can be influenced by steric and electronic factors of both the this compound and the alkylating agent.

For highly selective alkylation, a strategy involving the formation of a dianion has been reported for hydrazine derivatives, which can be adapted for carbazates.[3][4] This method involves the use of a strong base to deprotonate both nitrogen atoms, followed by the controlled addition of an alkylating agent.

Table 1: Regioselectivity in the Alkylation of Hydrazine Derivatives

| Hydrazine Derivative | Alkylating Agent | Base | Solvent | Nα-Alkylation (%) | Nβ-Alkylation (%) | Reference |

| Phenylhydrazine | Benzyl bromide | K2CO3 | Acetonitrile | Minor | Major | [5] |

| Boc-hydrazine | Benzyl bromide | Collidine | Acetonitrile | - | 79 | [5] |

| PhNHNHBoc | n-BuLi (2 eq.) | THF | THF | - | Major | [3][4] |

Note: Data for hydrazine derivatives is presented to illustrate the general principles of regioselectivity, which are applicable to carbazates.

N-Acylation: Directing the Acyl Group

Similar to alkylation, the N-acylation of carbazates is also a regioselective process. The more nucleophilic Nβ nitrogen is generally favored for acylation. However, the regioselectivity can be influenced by the reaction conditions and the nature of the acylating agent. In some cases, N,N'-diacylation can also occur. For certain applications, selective Nα-acylation might be desired, which could potentially be achieved by first protecting the Nβ-position.

Experimental Protocol: General N-Acylation of a this compound

-

Materials: this compound (e.g., methyl this compound), acylating agent (e.g., acetyl chloride), base (e.g., triethylamine (B128534) or pyridine), aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the this compound in the aprotic solvent and cool the solution to 0 °C.

-

Add the base to the solution.

-

Slowly add the acylating agent to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Cyclization Reactions: Gateway to Heterocycles

Carbazates are invaluable precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prominent scaffolds in many pharmaceuticals. These cyclization reactions typically involve the reaction of the this compound with a bifunctional electrophile, such as a dicarbonyl compound or an α,β-unsaturated ester.

Pyrazolidinones, five-membered heterocyclic rings, can be readily synthesized by the condensation of carbazates with α,β-unsaturated esters, such as acrylates. This reaction proceeds via a Michael addition of the Nβ-nitrogen to the electron-deficient alkene, followed by an intramolecular cyclization.

References

- 1. benchchem.com [benchchem.com]

- 2. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. Efficient Methodology for Selective Alkylation of Hydrazine Derivatives [organic-chemistry.org]

- 5. Regioselective Benzylation of N-Boc-N’-COCF3-protected Hydrazine | Semantic Scholar [semanticscholar.org]

The Genesis of Carbazates: A Deep Dive into the Reaction Mechanism of Hydrazine

For Researchers, Scientists, and Drug Development Professionals

Carbazates, derivatives of hydrazine (B178648), are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other specialized organic compounds. Their formation, primarily through the nucleophilic substitution reaction of hydrazine with various carbonyl compounds, is a cornerstone of modern synthetic chemistry. This technical guide provides an in-depth exploration of the core mechanisms governing carbazate synthesis, supported by experimental data and protocols to empower researchers in their scientific endeavors.

Core Mechanism: A Tale of Nucleophilic Attack

The fundamental principle underlying this compound formation is the nucleophilic character of the hydrazine molecule (H₂N-NH₂). The lone pair of electrons on one of the nitrogen atoms initiates an attack on an electrophilic carbonyl carbon of substrates like chloroformates, carbonates, or esters. The reaction generally proceeds through a tetrahedral intermediate, followed by the expulsion of a leaving group.

The most prevalent pathways for this compound synthesis involve the reaction of hydrazine with:

-

Chloroformates (e.g., Phenyl Chloroformate): This is a highly efficient method due to the excellent leaving group ability of the chloride ion.

-

Carbonates (e.g., Dimethyl Carbonate, Di-tert-butyl Dicarbonate): These reagents offer a milder and often safer alternative to chloroformates.

-

Esters (e.g., N-tricarboxylic esters): While less reactive than chloroformates, esters can be effectively used, sometimes requiring heat or catalysis.

The general mechanism can be visualized as a two-step addition-elimination process. In the first step, the hydrazine molecule adds to the carbonyl group, breaking the pi bond and forming a tetrahedral intermediate. The subsequent step involves the reformation of the carbon-oxygen double bond and the elimination of the leaving group.

Visualizing the Reaction Pathway: From Hydrazine to this compound

The following diagram illustrates the generalized mechanism of this compound formation.

Caption: Generalized mechanism of this compound formation.

A Deeper Look: The Reaction of Hydrazine with Dimethyl Carbonate

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided significant insights into the reaction between dimethyl carbonate (DMC) and hydrazine. These studies reveal a two-stage mechanism for the formation of methyl this compound.

Stage 1: Formation of the Methyl this compound

-

Nucleophilic Attack: Hydrazine attacks one of the carbonyl carbons of dimethyl carbonate.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Methanol (B129727) Elimination: The intermediate collapses, eliminating a molecule of methanol to yield methyl this compound.

Stage 2: Formation of Carbohydrazide (B1668358) (a potential side reaction)

If an excess of hydrazine is present and the reaction conditions are suitable, the newly formed methyl this compound can react with another molecule of hydrazine to produce carbohydrazide.

The following diagram, generated using the DOT language, visualizes this two-stage process.

Caption: Reaction pathway for methyl this compound and carbohydrazide formation.

Experimental Protocols: Synthesizing Key Carbazates

Detailed and reliable experimental procedures are crucial for the successful synthesis of carbazates. Below are protocols for the preparation of two commonly used carbazates, tert-butyl this compound and ethyl this compound.

Protocol 1: Synthesis of tert-Butyl this compound from Phenyl t-Butyl Carbonate

This method provides a product that crystallizes readily.

Materials:

-

Phenyl t-butyl carbonate

-

64% Hydrazine solution

-

Methylene (B1212753) dichloride

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

In a 1-liter Erlenmeyer flask, combine 388.4 g (2.0 moles) of phenyl t-butyl carbonate and 120.2 g (2.4 moles) of a 64% hydrazine solution.

-

Swirl the mixture by hand and heat on a hot plate.

-

The internal temperature will rise to 75–80°C and then rapidly and spontaneously increase to 104–110°C, at which point the two layers will form a clear solution.

-

Allow the solution to cool to room temperature, during which time the product will crystallize.

-

Dilute the resulting mixture with 650 ml of methylene dichloride.

-

Add anhydrous magnesium sulfate until the aqueous layer becomes nearly solid.

-

Filter the mixture and wash the solid with methylene dichloride.

-

Combine the filtrates and remove the solvent by distillation.

-

The crude product can be purified by recrystallization or distillation under reduced pressure.

Protocol 2: Synthesis of Ethyl this compound from N-Tricarboxylic Ester

This procedure affords high yields of the product.

Materials:

-

N-Tricarboxylic ester

-

42% Hydrazine hydrate

-

95% Ethanol

Procedure:

-

In a 3-liter round-bottomed flask equipped with a reflux condenser, place 582 g (2.5 moles) of N-tricarboxylic ester and 800 g (6.7 moles) of 42% hydrazine hydrate.

-

Shake the flask by hand to mix the two layers. The reaction will begin with considerable evolution of heat, and the N-tricarboxylic ester will dissolve.

-

After the initial reaction subsides, heat the solution for 1 hour on a steam bath.

-

Evaporate the solution under reduced pressure until it becomes a thick slurry of diaminobiuret crystals.

-

Cool the mixture and add 2 liters of 95% ethanol.

-

Filter the crystallized diaminobiuret, wash with 250 ml of ethanol, and dry.

-

Evaporate the filtrate at atmospheric pressure to remove the ethanol.

-

Distill the residual oil using a Vigreux column to obtain ethyl hydrazinecarboxylate, which boils at 92–95°C /13 mm.

Quantitative Data Summary

The efficiency of this compound synthesis is highly dependent on the reactants and reaction conditions. The following tables summarize quantitative data from various reported syntheses.

Table 1: Synthesis of tert-Butyl this compound

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenyl t-butyl carbonate | 64% Hydrazine solution | None (initially) | 104-110 | - | 71-76 | Organic Syntheses |

| t-Butyl S-methylthiolcarbonate | 64% Hydrazine solution | None | 105-110 | 24 | 89-97 | Organic Syntheses |

Table 2: Synthesis of Ethyl this compound

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Tricarboxylic ester | 42% Hydrazine hydrate | Ethanol (for workup) | Steam bath | 1 | 90-95 | Organic Syntheses |

Table 3: Synthesis of Methyl this compound

| Starting Material | Reagent | Solvent | Temperature (°C) | Molar Ratio (Hydrazine:DMC) | Reference |

| Dimethyl Carbonate | Hydrazine | Toluene (example) | -20 to +30 | 0.9:1 to 1.1:1 | US Patent 6465678B1[1] |

Logical Workflow for this compound Synthesis

The selection of a synthetic route for a specific this compound depends on several factors including the availability of starting materials, desired scale, and safety considerations. The following workflow provides a logical approach to planning a this compound synthesis.

Caption: Decision workflow for planning this compound synthesis.

References

Spectroscopic Characterization of Carbazate Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of carbazate compounds. Carbazates, esters of hydrazinecarboxylic acid (H₂NNHCOOH), are versatile building blocks in organic synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science. A thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for their effective utilization and for quality control in drug development and manufacturing.

This document details the principles and experimental considerations for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy as applied to this compound compounds. It includes detailed experimental protocols, quantitative data summarized in comparative tables, and visualizations to illustrate key concepts and workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound compounds, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

Proton NMR spectra of carbazates provide characteristic signals for the protons of the amine, the ester alkyl group, and any substituents on the nitrogen atoms.

Key ¹H NMR Spectral Features:

-

N-H Protons: The chemical shifts of the -NH- and -NH₂ protons are variable and depend on the solvent, concentration, and temperature due to hydrogen bonding and exchange. They typically appear as broad singlets. The -NH- proton is generally found further downfield than the -NH₂ protons.

-

Ester Alkyl Group (R'): The protons of the alkyl group of the ester moiety (-COOR') exhibit predictable chemical shifts and coupling patterns. For example, an ethyl this compound will show a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

-

Substituent Protons (R): The chemical shifts and multiplicities of protons on any substituent attached to the nitrogen atom will depend on the nature of that substituent.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of the this compound molecule.

Key ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the this compound group is typically the most downfield signal in the spectrum, appearing in the range of 155-170 ppm.[1]

-

Ester Alkyl Group Carbons (R'): The carbons of the ester's alkyl group will have chemical shifts dependent on their proximity to the oxygen atom. The carbon directly attached to the oxygen (-OCH₂-) will be more deshielded than the terminal methyl carbon (-CH₃).

-

Substituent Carbons (R): The chemical shifts of the carbons in any R group will be influenced by the electronic effects of the this compound moiety.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Simple Carbazates

| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Methyl this compound | -NH | 6.09 (s, 1H)[2] | - |

| -NH₂ | 3.77 (d, 2H)[2] | - | |

| -OCH₃ | 3.73 (s, 3H)[2] | 52.0 | |

| -C=O | - | 158.0 | |

| Ethyl this compound | -NH | ~5.8 (br s, 1H) | - |

| -NH₂ | ~3.7 (br s, 2H) | - | |

| -OCH₂CH₃ | 4.13 (q, 2H) | 61.0[1] | |

| -OCH₂CH₃ | 1.24 (t, 3H) | 14.0[1] | |

| -C=O | - | 157.0[3] |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. "s" denotes singlet, "d" denotes doublet, "t" denotes triplet, "q" denotes quartet, and "br s" denotes broad singlet.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound compounds is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (N-H).

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is essential for high-resolution spectra.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

If necessary, acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using a reference standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For carbazates, IR spectra provide clear evidence for the presence of N-H, C=O, and C-O bonds.

Key IR Absorption Bands:

-

N-H Stretching: The N-H stretching vibrations of the -NH and -NH₂ groups typically appear as one or two bands in the region of 3200-3400 cm⁻¹. The presence of two bands is characteristic of the symmetric and asymmetric stretching of the -NH₂ group.

-

C=O Stretching: The carbonyl (C=O) stretching vibration is a strong and sharp absorption band, typically found in the range of 1700-1750 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic effects of substituents.

-

C-O Stretching: The C-O stretching vibration of the ester group usually appears as a strong band in the 1200-1300 cm⁻¹ region.

-

N-H Bending: The N-H bending vibration of the -NH₂ group is typically observed around 1600-1650 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Carbazates

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium to Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium |

| C=O Stretch | 1700 - 1750 | Strong, Sharp |

| N-H Bend | 1600 - 1650 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

Experimental Protocol for IR Spectroscopy (Solid Samples)

For solid this compound compounds, the following methods are commonly used for sample preparation:

A. KBr Pellet Method:

-

Grinding: Grind a small amount (1-2 mg) of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to IR radiation.

-

Pellet Formation: Transfer the finely ground mixture to a pellet die.

-

Pressing: Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

B. Attenuated Total Reflectance (ATR) Method:

-

Crystal Cleaning: Ensure the surface of the ATR crystal (e.g., diamond or germanium) is clean.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Analysis: Acquire the IR spectrum directly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Key Fragmentation Pathways for Carbazates:

Upon ionization in a mass spectrometer, this compound molecules can undergo various fragmentation processes. Common fragmentation patterns include:

-

Loss of the Alkoxy Group (-OR'): Cleavage of the C-O bond of the ester can lead to the formation of an ion corresponding to [M - OR']⁺.

-

Loss of the Ester Group (-COOR'): Fragmentation can result in the loss of the entire ester group, leading to a fragment ion corresponding to [M - COOR']⁺.

-

Cleavage of the N-N Bond: The relatively weak N-N bond can break, leading to various fragment ions.

-

McLafferty Rearrangement: If the ester alkyl group has a γ-hydrogen, a McLafferty rearrangement can occur.

Table 3: Common Mass Fragments for Simple Carbazates

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Corresponding Neutral Loss |

| Methyl this compound | 90 | 59 ([M - OCH₃]⁺), 45 ([M - COOCH₃]⁺), 31 ([OCH₃]⁺)[4][5] |

| Ethyl this compound | 104 | 75 ([M - C₂H₅]⁺), 59 ([M - OC₂H₅]⁺), 45 ([COOC₂H₅]⁺), 29 ([C₂H₅]⁺)[6][7] |

Experimental Protocol for LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of carbazates, particularly in complex matrices.

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile (B52724), methanol, water).

-

For complex samples (e.g., biological fluids, environmental samples), a sample extraction and clean-up step (e.g., solid-phase extraction) may be necessary.

-

-

Chromatographic Separation (LC):

-

Inject the prepared sample into an HPLC or UHPLC system.

-

Separate the analyte from other components on a suitable column (e.g., C18 reversed-phase).

-

Use an appropriate mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid or ammonium (B1175870) formate) to achieve good chromatographic resolution.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

Set the mass spectrometer to operate in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

In the first stage (MS1), the precursor ion (molecular ion or a prominent fragment) is selected.

-

In the collision cell, the precursor ion is fragmented by collision-induced dissociation (CID).

-

In the second stage (MS2), specific product ions are monitored.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For carbazates, the primary chromophore is the carbonyl group.

Key UV-Vis Absorption Features:

-

n → π* Transition: Carbazates typically exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl group. This absorption is often observed around 200-220 nm.

-

π → π* Transition: A stronger π → π* transition may also be present at shorter wavelengths.

-

Influence of Substituents: The presence of chromophoric substituents on the this compound structure can lead to additional absorption bands and shifts in the absorption maxima. For instance, aromatic substituents will introduce their own characteristic absorptions.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the this compound compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane, water).

-

The concentration should be chosen to give an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Instrument Setup:

-

Use a matched pair of cuvettes (typically 1 cm path length), one for the sample solution and one for the solvent blank.

-

Record a baseline spectrum with the solvent-filled cuvette in the sample and reference beams.

-

-

Data Acquisition:

-

Place the cuvette containing the sample solution in the sample beam.

-

Scan the desired wavelength range (e.g., 190-400 nm).

-

The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_max) is a key characteristic of the compound.

-

Visualizations

References

- 1. CSD Solution #13 [chem.ucalgary.ca]

- 2. Methyl this compound | 6294-89-9 [chemicalbook.com]

- 3. Ethyl this compound(4114-31-2) 13C NMR spectrum [chemicalbook.com]

- 4. Methyl this compound | C2H6N2O2 | CID 80519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hydrazinecarboxylic acid, methyl ester [webbook.nist.gov]

- 6. Ethyl this compound(4114-31-2) MS spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

A Theoretical and Experimental Guide to Carbazate Stability and Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to investigate the stability and conformational landscape of carbazates, a crucial functional group in medicinal chemistry and materials science. Understanding the conformational preferences and rotational barriers of the carbazate moiety is paramount for rational drug design, as these factors directly influence molecular recognition, binding affinity, and ultimately, biological activity.

Introduction to this compound Conformation

Carbazates, also known as hydrazido-carboxylates, are derivatives of hydrazine (B178648) characterized by the presence of a carbamoyl (B1232498) group. The core of their conformational flexibility lies in the rotation around several key bonds, most notably the C-N and N-N bonds. This rotation gives rise to various conformers, often designated as syn/anti and gauche/anti isomers, which can exist in equilibrium. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, electronic effects such as hyperconjugation, and intramolecular hydrogen bonding.

Theoretical and computational chemistry, in concert with experimental techniques, provides a powerful toolkit for elucidating the potential energy surface of carbazates and quantifying the energy barriers that separate different conformational states.

Theoretical and Computational Methodologies

Computational chemistry offers a robust framework for studying the conformational preferences and stability of carbazates at the atomic level. The primary methods employed are Density Functional Theory (DFT) and ab initio calculations.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for its favorable balance of accuracy and computational cost.

-

Functionals: A variety of functionals are available, each with its own strengths. For this compound systems, hybrid functionals are often a good starting point.

-

Basis Sets: The choice of basis set determines the mathematical representation of the atomic orbitals.

-

Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): Offer a good compromise between accuracy and computational expense for geometry optimizations and frequency calculations. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules with heteroatoms. Diffuse functions (++) are important for systems with lone pairs or anions.[2]

-

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Generally more accurate but also more computationally demanding. They are often used for high-accuracy single-point energy calculations on optimized geometries.

-

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization.

-

Møller-Plesset Perturbation Theory (MP2): The simplest ab initio method that includes electron correlation. It is often used for geometry optimizations and frequency calculations as a step up in accuracy from DFT.

-

Coupled Cluster (CC) Theory (e.g., CCSD(T)): Considered the "gold standard" for high-accuracy single-point energy calculations on small to medium-sized molecules. Due to its high computational cost, it is typically used to benchmark the results of more approximate methods like DFT and MP2.[3]

Solvation Models

To simulate the behavior of carbazates in a condensed phase, implicit or explicit solvation models can be employed.

-

Implicit Solvation Models (e.g., PCM, SMD): Model the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

-

Explicit Solvation Models: Involve the inclusion of a number of solvent molecules in the calculation. This is more computationally expensive but can capture specific solute-solvent interactions like hydrogen bonding.

Experimental Protocols

Experimental validation of computational predictions is crucial for a comprehensive understanding of this compound conformation. The two primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for studying the solution-phase conformation and dynamics of molecules.[4][5][6]

-

Protocol for Determining Conformational Equilibrium:

-

Sample Preparation: Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for obtaining high-quality spectra.

-

¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures. Coalescence of signals at higher temperatures can indicate the presence of conformers that are rapidly interconverting on the NMR timescale.[7]

-

Coupling Constant (³J) Analysis: Measure the vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation, providing information about the time-averaged conformation.[8]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Perform 2D NOESY or ROESY experiments. The presence of cross-peaks between protons that are close in space but not directly bonded provides evidence for specific conformations. The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides a static picture of the molecule's conformation in the solid state.[9][10][11]

-

Protocol for Crystal Structure Determination:

-

Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[9]

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.[11]

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding a three-dimensional electron density map. An atomic model is then built into this map and refined to obtain the final structure with precise bond lengths, bond angles, and dihedral angles.[12]

-

Quantitative Data on Rotational Barriers and Conformational Energies

A combined X-ray and DFT study on a substituted ethyl this compound derivative revealed a Z configuration at the C=N bond to be the most stable, with the E counterpart being 2.0 kcal/mol higher in energy.[2] Computational studies on methyl N,N-dimethylcarbamate have also been performed to understand the effect of solvent on the rotational barrier.[13][14]

The following table summarizes representative rotational barriers for carbamates, which can serve as a useful reference for estimating the barriers in carbazates.

| Compound | Method | Rotational Barrier (kcal/mol) | Reference |

| N-alkylcarbamate | Experimental (NMR) | ~16 | [7] |

| N-phenylcarbamate | Experimental (NMR) | 12.5 | [7] |

| N-(2-pyrimidyl)carbamates | Experimental (NMR) & Computational | <9 | [7] |

Visualizing this compound Conformations and Computational Workflows

Visualizations are essential for understanding the complex relationships in conformational analysis. The following diagrams, generated using the DOT language, illustrate key concepts.

Figure 1: Conformational Isomers of a this compound.

Figure 2: Computational Workflow for this compound Analysis.

Conclusion

The conformational landscape of carbazates is a critical determinant of their chemical and biological properties. This guide has outlined the state-of-the-art theoretical and experimental methodologies for investigating this compound stability and conformation. A synergistic approach, combining computational methods like DFT with experimental techniques such as NMR and X-ray crystallography, is essential for a comprehensive understanding. While specific quantitative data for simple carbazates remains an area for further investigation, the principles and protocols detailed herein provide a robust framework for researchers in drug discovery and materials science to elucidate the conformational behavior of this important functional group.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Ethyl 3-[1-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorin-2-yl)propan-2-ylidene]this compound: a combined X-ray and density functional theory (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. auremn.org.br [auremn.org.br]

- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Computational analysis of the solvent effect on the barrier to rotation about the conjugated C-N bond in methyl N, N-dimethylcarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Chemistry and Therapeutic Potential of Carbazates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazates, derivatives of hydrazine (B178648), represent a versatile class of organic compounds with significant applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the history, synthesis, and biological importance of carbazate compounds. It details the key historical milestones, from the initial discovery of hydrazine to the development of synthetic methodologies for this compound production. This document also presents a compilation of physicochemical data, detailed experimental protocols for their synthesis, and an exploration of their role as enzyme inhibitors in various signaling pathways, offering valuable insights for researchers in the field.

A Brief History: From Hydrazine to Carbazates

The story of carbazates is intrinsically linked to the discovery of their parent molecule, hydrazine (N₂H₄). In 1889, the German chemist Theodor Curtius at the University of Erlangen first synthesized hydrazine.[1][2] Curtius, a student of Robert Bunsen and Hermann Kolbe, was a prominent figure in early organic chemistry, also known for the Curtius rearrangement, a reaction that would later become relevant in the synthesis of carbamate (B1207046) and this compound precursors.[3][4][5] His pioneering work with hydrazine and its derivatives, including the discovery of hydrazoic acid, laid the fundamental groundwork for the exploration of nitrogen-nitrogen single-bonded compounds.[5][6]

While Curtius's initial focus was on the fundamental chemistry of hydrazine, the development of carbazates as a distinct class of compounds evolved from the broader study of hydrazine derivatives and their reactions. A significant related discovery was made by Emil Fischer in 1874, who first identified phenylhydrazine, a key hydrazine derivative.[6] His work on hydrazines, including the famous Fischer indole (B1671886) synthesis developed in 1883, further expanded the chemical toolbox for manipulating hydrazine-containing compounds.[7][8]

The synthesis and application of carbamates, which are structurally similar to carbazates, also played a role in the development of this field. The Curtius rearrangement, first described by Curtius in 1890, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form a carbamate.[1][2][9] This reaction provided a versatile method for creating C-N bonds and introduced a key synthetic strategy that could be adapted for this compound synthesis.

The first reported synthesis of a simple this compound, tert-butyl this compound, dates to 1957.[10] This compound, and others like it, would become crucial building blocks in organic synthesis, particularly as protecting groups for amines and in the construction of more complex molecules for pharmaceutical applications.

Physicochemical Properties of this compound Compounds

The physicochemical properties of carbazates are crucial for their application in various fields, particularly in drug design where factors like solubility and stability are paramount. The following tables summarize key quantitative data for a selection of this compound compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Methyl this compound | C₂H₆N₂O₂ | 90.08 | 69-73 | - | Soluble in water |

| Ethyl this compound | C₃H₈N₂O₂ | 104.11 | 46-49 | 108 (20 mmHg) | Soluble in water |

| tert-Butyl this compound | C₅H₁₂N₂O₂ | 132.16 | 37-42 | 55-57 (0.4 mmHg) | Slightly soluble in water |

| Benzyl (B1604629) this compound | C₈H₁₀N₂O₂ | 166.18 | 66-71 | - | Slightly soluble in water; Soluble in methanol (B129727) and DMSO[1] |

Table 1: Physical Properties of Common this compound Compounds

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Key IR Absorptions (cm-1) |

| Methyl this compound | 3.73 (s, 3H), 3.77 (d, 2H), 6.09 (s, 1H) (CDCl₃)[11] | - | - |

| tert-Butyl this compound | 6.73 (s, 1H), 3.83 (s, 2H), 1.46 (s, 9H) (CDCl₃)[12] | 158.2, 80.1, 28.2 (CDCl₃)[12] | - |

| Benzyl this compound | - | - | - |

Table 2: Spectroscopic Data for Common this compound Compounds

Synthesis of this compound Compounds: Experimental Protocols

The synthesis of carbazates can be achieved through various methods, often involving the reaction of hydrazine with a suitable carbonyl source. Below are detailed experimental protocols for the synthesis of key this compound compounds.

Synthesis of Methyl this compound

Reaction:

Procedure:

A mixture of dimethyl carbonate (45.0 g, 0.50 mol) and hydrazine hydrate (B1144303) (29.4 mL, 0.48 mol) is placed in a 250 mL round-bottom flask equipped with a condenser. The reaction mixture is heated to 50 °C and stirred for 30 minutes. The mixture is then stirred at room temperature for 24 hours. After the reaction period, water, methanol, and excess dimethyl carbonate are removed by distillation under reduced pressure. The resulting white crystalline solid is methyl this compound (42.3 g, 94% yield), with a melting point of 69-70 °C.[11]

Synthesis of tert-Butyl this compound

Method A: From Di-tert-butyl dicarbonate (B1257347)

Reaction:

Procedure:

Hydrazine hydrate (113 mg, 2.26 mmol) is dissolved in isopropanol (B130326) (5 mL) and the solution is cooled to 0 °C. A solution of di-tert-butyl dicarbonate (174 mg, 1 mmol) in isopropanol (1 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 2 hours. After completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane (B109758) and dried with anhydrous magnesium sulfate. After filtration and removal of the solvent, tert-butyl this compound is obtained as a white semi-solid (128 mg, 97% yield).[12]

Method B: From Phenyl Chloroformate and tert-Butanol

Procedure:

-

Synthesis of t-Butyl Phenyl Carbonate: To a stirred solution of t-butanol (248 g, 3.35 moles) and quinoline (B57606) (430 g, 3.33 moles) in methylene (B1212753) dichloride (500 mL), phenyl chloroformate (520 g, 3.32 moles) is added dropwise over 4 hours, maintaining the temperature at 28–31 °C. The mixture is stirred overnight. The resulting solution is washed with water, 5% HCl, and 1M sodium bicarbonate solution. The organic layer is dried and the solvent is evaporated. The residue is distilled to give t-butyl phenyl carbonate.

-

Synthesis of t-Butyl this compound: t-Butyl phenyl carbonate (388.4 g, 2.0 moles) is mixed with a 64% hydrazine solution (120.2 g, 2.4 moles). The mixture is heated to 75-80 °C, at which point an exothermic reaction occurs, raising the temperature to 104–110 °C and forming a clear solution. The reaction mixture is then cooled, and the product is extracted with ether. The ether solution is dried, and the solvent is removed. The resulting oil is distilled to yield t-butyl this compound (235–256 g, 89–97% yield).[2]

Synthesis of Benzyl this compound

Reaction:

Procedure:

Hydrazine hydrate is dissolved in a solvent such as dichloromethane, and a base (e.g., sodium carbonate, potassium hydroxide, or triethylamine) is added. The mixture is stirred, and an inert gas is introduced. Benzyl chloroformate is then added dropwise to the reaction mixture at a controlled temperature (e.g., -20 to 30 °C) and allowed to react for several hours. The reaction is then heated for a short period, cooled, and filtered. The solvent is removed from the filtrate by reduced pressure distillation. The residue is purified by washing with water and then dissolving in methanol, followed by evaporation of the methanol to yield pure benzyl this compound.

Caption: Workflow for the synthesis of Benzyl this compound.

Carbazates in Drug Discovery and Development: Targeting Signaling Pathways

This compound and its structurally related carbazole (B46965) derivatives have emerged as promising scaffolds in drug discovery due to their ability to interact with various biological targets, thereby modulating key signaling pathways implicated in a range of diseases.

Carbazates as Enzyme Inhibitors

A significant application of this compound-containing molecules is in the design of enzyme inhibitors. Their unique structural features allow them to bind to the active sites of enzymes, disrupting their catalytic activity.

-

Hormone-Sensitive Lipase (B570770) (HSL) Inhibition: A series of carbazates derived from 1,2,3,4-tetrahydroisoquinoline (B50084) and morpholine (B109124) have been synthesized and identified as potent inhibitors of hormone-sensitive lipase with nanomolar efficacy.[1] HSL plays a central role in regulating fatty acid metabolism, and its inhibition is a potential therapeutic strategy for managing insulin (B600854) resistance in diabetes and obesity.

-

HIV-1 Protease Inhibition: Tert-butyl this compound is a crucial intermediate in the synthesis of aza-peptide inhibitors of HIV-1 protease, such as the FDA-approved drug Atazanavir.[6] These inhibitors mimic the transition state of peptide bond hydrolysis and bind tightly to the active site of the viral protease, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.[6]

-

Tyrosinase Inhibition: Carbazole and hydrazone derivatives have been identified as competitive inhibitors of tyrosinase. [13]These compounds are thought to bind to the binuclear copper center in the enzyme's active site. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders. [13]

-

Urease Inhibition: Carbazole-based acetyl benzohydrazides have been synthesized and shown to inhibit the activity of urease. [14][15]Urease inhibitors have potential applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Targeting Protein Kinase Signaling Pathways in Cancer

Protein kinases are a large family of enzymes that regulate numerous cellular processes, including cell growth, proliferation, and differentiation, by phosphorylating specific substrate proteins. [10]Dysregulation of kinase signaling is a hallmark of cancer, making them attractive targets for therapeutic intervention. [12][16] Carbazole derivatives have been extensively investigated as protein kinase inhibitors. [12][17]They can interfere with kinase activity through various mechanisms, including:

-

ATP-Competitive Inhibition: Many kinase inhibitors are designed to bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrates. [18]* Allosteric Inhibition: Some inhibitors bind to sites on the kinase other than the ATP-binding pocket, inducing conformational changes that inactivate the enzyme. [18] A carbazole and pyrazole-containing compound, VUGX01, was initially predicted to be a receptor tyrosine kinase (RTK) inhibitor but was later found to affect the phosphorylation of AKT and c-RAF, suggesting interaction with G-protein coupled receptor (GPCR) signaling pathways. [19]This highlights the complexity of targeting kinase pathways and the potential for carbazole-based compounds to have multiple mechanisms of action.

Caption: General mechanism of kinase inhibition by carbazole/carbazate derivatives.

Conclusion

From their historical roots in the pioneering work of Theodor Curtius, this compound compounds have evolved into a significant class of molecules with broad applications in organic synthesis and medicinal chemistry. Their utility as synthetic intermediates and their presence in a variety of biologically active compounds underscore their importance. The ability of this compound and carbazole derivatives to act as potent and selective enzyme inhibitors, particularly in the context of cancer and infectious diseases, continues to drive research and development in this area. This technical guide provides a foundational understanding of the history, synthesis, and biological relevance of carbazates, serving as a valuable resource for scientists and researchers dedicated to the discovery of new therapeutic agents.

References

- 1. Carbazates as potent inhibitors of hormone-sensitive lipase [pubmed.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preventing neuropathy and improving anticancer chemotherapy with a carbazole-based compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A class of carbonic anhydrase IX/XII – selective carboxylate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbazole and hydrazone derivatives as new competitive inhibitors of tyrosinase: Experimental clues to binuclear copper active site binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ACG Publications - Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition [acgpubs.org]

- 15. acgpubs.org [acgpubs.org]

- 16. benthamscience.com [benthamscience.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. The Potential Targets and Mechanisms of a Carbazole and Pyrazole Containing Anticancer Compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Benzyl Carbazate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (B1604629) carbazate, a versatile reagent in organic synthesis, holds a significant position in the development of pharmaceuticals and other fine chemicals. Its unique structural features, combining a benzyl group with a this compound moiety, render it an invaluable tool for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core physical and chemical properties of benzyl this compound, detailed experimental protocols for its synthesis and key reactions, and a visual representation of its applications, particularly in the realm of peptide chemistry. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in drug discovery and development.

Physical and Chemical Properties

Benzyl this compound is a white to off-white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory applications.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 66-71 °C | [1] |

| Boiling Point | 294.4 °C (Predicted) | [3] |

| Solubility | Slightly soluble in water; Soluble in methanol (B129727) and DMSO | [1][3] |

| Flash Point | >110 °C | [1] |

Spectroscopic Data

The structural elucidation of benzyl this compound is supported by various spectroscopic techniques. Key spectral data are presented below.

| Spectroscopic Data | Value | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂), 3.90 (br s, 2H, NH₂) | [4] |

| ¹³C NMR (CDCl₃) | δ 157.5 (C=O), 136.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 67.0 (CH₂) | [4] |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1700 (C=O stretch), ~1250 (C-O stretch) | [4] |